- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 108-38-3 (m-Xylene)
The environmental pollution behavior of m-xylene is mainly reflected in drinking water and atmosphere,Residue and accumulation are not serious,Biodegradable and chemically degradable in the environment,But the speed of this process is much lower than that of the volatilization process,Xylene volatilized into the atmosphere may also be photolyzed.
m-Xylene structure
m-Xylene
m-Xylene Properties
Names and Identifiers
-
- m-Xylene
- 1,3-Dimethylbenzene
- meta-xylene
- 1,3-dimethyl-benzen
- 3-methyltoluene
- 3-xylene
- Benzene,1,3-dimethyl-
- m-Dimethylbenzene
- m-Xylene solution
- m-Xyleneneat
- 1,3-dimethyl-benzene
- 1,3-xylene
- Metaxylene
- m-Xylol
- srp] m-methyltoluene
- ai3-08916
- 2,4-Xylene
- META XYLEN
- m-XYLENE pure
- m-xylene
- M-XYLENE
- m-Xylene 99%, SuperDry, Water≤50 ppm (by K.F.)
- m-Xylene 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- Xylenes
- +Expand
-
- MFCD00008536
- IVSZLXZYQVIEFR-UHFFFAOYSA-N
- 1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
- CC1=CC(=CC=C1)C
- 605441
Computed Properties
- 106.07800
- 0
- 0
- 0
- 106.078
- 8
- 58.4
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 2.30340
- 0.00000
- 10081
- n20/D 1.497(lit.)
- Miscible with organic solvents. Immiscible with water.
- 138-139 °C(lit.)
- −48 °C (lit.)
- 16 mmHg ( 37.7 °C)
- Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
- Miscible with many organic solvents, including alcohol and ether
- 5000 μg/mL in methanol
- Colorless transparent liquid with toluene like odor. [1]
- Insoluble in water, miscible in ethanol, ether, chloroform and other most organic solvents. [15]
- Sensitive to light
- 0.868 g/mL at 25 °C(lit.)
- 8.56 eV
m-Xylene Security Information
- GHS06 GHS08
- ZE2275000
- 1
- 3
- S25-S45-S36/37-S16-S7
- II
- II
- R10; R20/21; R36/38
- 3
- Xn
- UN 1307 3/PG 3
- H301,H311,H331,H370
- P260,P280,P301+P310,P311
- dangerous
- 2-8°C
- III
- 10-20/21-38
- Danger
- Yes
- LD50 orally in rats: 7.71 ml/kg (Smyth)
- 1.1-7%(V)
- 3
m-Xylene Customs Data
- 2902420000
-
China Customs Code:
2902420000Overview:
2902420000 M-xylene.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:2.0%.general tariff:20.0%
Declaration elements:
Product Name, component content
Summary:
2902420000 m-xylene.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:2.0%.General tariff:20.0%
m-Xylene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 3
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Water ; 30 min, 280 °C
Reference
Decomposition behavior and decomposition products of epoxy resin cured with MeHHPA in near-critical water
Journal of Wuhan University of Technology,
2013,
28(4),
781-786
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride Solvents: Water ; 5 h, 70 °C
Reference
Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene: The Synthesis of 1,3-bis(Chloromethyl)-4,6-dimethylbenzene
Industrial & Engineering Chemistry Research,
2009,
48(4),
1831-1839
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ; 3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Journal of Material Cycles and Waste Management,
2023,
25(5),
3005-3020
,
m-Xylene Raw materials
- 1-Hexanol
- 1-Heptanol
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- Bisphenol A Diglycidyl Ether
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- Hexahydro-4-methylphthalic anhydride
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- 1,2,3,4,5-pentamethylbenzene
- Lignin
- 4-Ethyl-1,2-dimethylbenzene
m-Xylene Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1-Ethylnaphthalene (1127-76-0)
- Phenol, 3,5-diethyl- (1197-34-8)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- diethylcyclohexane (1331-43-7)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 4,6-bis(chloromethyl)-m-xylene (1585-15-5)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- (16327-38-1)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- Ethylidenecyclopentane (2146-37-4)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- 7H-Benzocycloheptene (264-09-5)
- Azulene (275-51-4)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl- (2809-64-5)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2,5-Diisopropylphenol (35946-91-9)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Naphthalene,1,2,3,4-tetrahydro-2-methyl- (3877-19-8)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Pentane, methyl- (43133-95-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 2,3-dimethyl-1H-indene (4773-82-4)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- 3,4-Dihydro-2H-1-benzopyran (493-08-3)
- Indane (496-11-7)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- 3-Phenoxy-1,2-propanediol (538-43-2)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- 1-Methyl-cyclohexene (591-49-1)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Tridecane (629-50-5)
- 2-Propylphenol (644-35-9)
- 1-Phenyl-1-propyne (673-32-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1-Decyne (764-93-2)
- 1-Methylindan (767-58-8)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2,4,6-Trimethylstyrene (769-25-5)
- Bisphenol A (80-05-7)
- 4-Methylindan (824-22-6)
- 1-(chloromethyl)-2,4-dimethylbenzene (824-55-5)
- 1H-Indene,2,3-dihydro-2-methyl- (824-63-5)
- Benzene, 1-buten-1-yl- (824-90-8)
- octahydro-2-benzofuran-1,3-dione (85-42-7)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 1,2,4-Triethylbenzene (877-44-1)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- Thymol (89-83-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- Indene (95-13-6)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,3-Diisopropylbenzene (99-62-7)
m-Xylene Related Literature
-
Bahram Ghanbari,Leila Asadi Mofarrah,Ali Jamjah New J. Chem. 2022 46 20745
-
Daniel Hewitt,Tom Pope,Misbah Sarwar,Alessandro Turrina,Ben Slater Chem. Sci. 2022 13 13178
-
Qammer Zaib,Oluwajinmi Daniel Aina,Farrukh Ahmad Environ. Sci.: Processes Impacts 2014 16 2039
-
Mariyemu Tuergong,Patima Nizamidin,Abliz Yimit,Rena Simayi Analyst 2019 144 4887
-
Xu-Hui Huang,Yu-Ying Zhang,Ming Zhu,Da-Yong Zhou,Ming Du,Bei-Wei Zhu,Xiu-Ping Dong,Ian Fisk,Lei Qin Food Funct. 2021 12 1626
-
Seonghun Jeong,Jeewon Park,Yutong Ji,Yongjoon Cho,Byongkyu Lee,Mingyu Jeong,Sungwoo Jung,Sangjin Yang,Youdi Zhang,Seong-Jun Yoon,Changduk Yang J. Mater. Chem. A 2023 11 4703
-
Lei Wang,Qi-Kui Liu,Xin Chu,Hong Pan,Neng-Xiu Zhu,Jian-Ping Ma,Jian-Cheng Ren,Yu-Bin Dong CrystEngComm 2015 17 8657
-
Anchalee Junkaew,Chompoonut Rungnim,Manaschai Kunaseth,Raymundo Arróyave,Vinich Promarak,Nawee Kungwan,Supawadee Namuangruk New J. Chem. 2015 39 9650
-
Subbareddy Mekapothula,Matthew A. Addicoat,David J. Boocock,John D. Wallis,Peter J. Cragg,Gareth W. V. Cave Chem. Commun. 2020 56 1792
-
Rajamani Krishna Phys. Chem. Chem. Phys. 2015 17 39
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